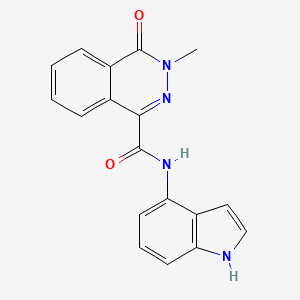

N-(1H-indol-4-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Description

N-(1H-indol-4-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound that features an indole moiety fused with a phthalazine ring system

Properties

Molecular Formula |

C18H14N4O2 |

|---|---|

Molecular Weight |

318.3 g/mol |

IUPAC Name |

N-(1H-indol-4-yl)-3-methyl-4-oxophthalazine-1-carboxamide |

InChI |

InChI=1S/C18H14N4O2/c1-22-18(24)12-6-3-2-5-11(12)16(21-22)17(23)20-15-8-4-7-14-13(15)9-10-19-14/h2-10,19H,1H3,(H,20,23) |

InChI Key |

RHKZGXMURFMFGR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=CC=CC4=C3C=CN4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-4-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the formation of the phthalazine ring system. Key steps include:

Formation of Indole Derivative: The indole nucleus can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Phthalazine Ring Formation: The phthalazine ring can be constructed through the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives.

Coupling Reaction: The final step involves coupling the indole derivative with the phthalazine intermediate under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-4-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-dione derivatives.

Reduction: Reduction of the carbonyl groups can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the corresponding alcohols.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds under acidic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Halogens (e.g., Br₂, Cl₂), nitro compounds (e.g., HNO₃)

Major Products

Oxidation: Indole-2,3-dione derivatives

Reduction: Corresponding alcohols

Substitution: Halogenated or nitrated indole derivatives

Scientific Research Applications

N-(1H-indol-4-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.

Mechanism of Action

The mechanism by which N-(1H-indol-4-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzymes such as kinases or proteases, leading to the disruption of signaling pathways critical for cell growth and survival. The indole moiety is known to interact with various biological receptors, contributing to its pharmacological activity.

Comparison with Similar Compounds

Similar Compounds

- N-(1H-indol-3-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

- N-(1H-indol-5-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Uniqueness

N-(1H-indol-4-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is unique due to the specific position of the indole attachment, which can significantly influence its biological activity and interaction with molecular targets. This positional specificity can lead to differences in binding affinity and selectivity, making it a valuable compound for targeted therapeutic applications.

Biological Activity

N-(1H-indol-4-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a compound of considerable interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by an indole moiety linked to a dihydrophthalazine core. The molecular formula is with a molecular weight of 272.27 g/mol. Its structural features are crucial for its biological activity, influencing its interaction with biological targets.

Research indicates that this compound exhibits its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various kinases involved in cancer progression, particularly targeting the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway .

- Antiproliferative Effects : In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines, including breast and lung carcinoma cells, with IC50 values ranging from sub-micromolar to low micromolar levels .

- Antiangiogenic Properties : The compound's ability to inhibit angiogenesis has been linked to its effects on endothelial cells, suggesting it may be useful in treating conditions characterized by abnormal blood vessel growth .

In Vitro Studies

Numerous studies have evaluated the biological activity of this compound through various assays:

| Cell Line | IC50 (μM) | Activity |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.64 | Antiproliferative |

| H460 (Lung Cancer) | 0.89 | Antiproliferative |

| HepG2 (Liver Cancer) | 1.25 | Antiproliferative |

| Ea.hy926 (Endothelial) | 4.00 | Antiangiogenic |

These findings suggest that the compound possesses significant antiproliferative and antiangiogenic properties.

Case Studies

A notable case study involved the evaluation of this compound against renal cancer cell lines CAKI-1 and A498. The results indicated that it was significantly more effective than standard treatments like sunitinib, showcasing its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.